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Compound of Interest

Compound Name: (R)-VT104

Cat. No.: B6274960

The Hippo signaling pathway plays a crucial role in regulating organ size and tissue
homeostasis. When the pathway is active, it phosphorylates and promotes the degradation of
the transcriptional co-activators YAP and TAZ. However, in many cancers, the pathway is
inactivated, allowing YAP and TAZ to accumulate, translocate to the nucleus, and bind with
TEAD transcription factors. This complex then initiates the transcription of genes that drive cell
proliferation and suppress apoptosis.

(R)-VT104 functions by occupying the interface where YAP and TAZ bind to TEAD, effectively
preventing the formation of the oncogenic transcriptional complex. This targeted disruption is
designed to inhibit tumor growth in cancers that are dependent on this signaling cascade.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of (R)-VT104
and its related compound VT104.

Table 1: In Vitro Potency of VT104
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Assay Type Cell Line IC50 Value Description

Measures the
concentration of

Cell Viability NCI-H226 o VT104 required to
(Mesothelioma) inhibit the viability
of NCI-H226 cells
by 50%.

| Reporter Gene | HEK293T | 1.8 nM | Measures the concentration of VT104 required to inhibit
the TEAD-dependent luciferase reporter gene expression by 50%. |

Table 2: In Vivo Efficacy of VT104

. . Tumor Growth
Tumor Model Dosing Regimen o Notes
Inhibition (TGI)

Study conducted in

NCI-H226 100 mg/kg, twice 00t mice bearing NCI-
Xenograft daily (BID) ’ H226 tumor
xenografts.

| Patient-Derived Xenograft (PDX) | 100 mg/kg, twice daily (BID) | 100% | Study in a
mesothelioma PDX model. |

Key Experimental Protocols

Detailed methodologies are crucial for understanding and reproducing experimental findings.
The following sections outline the protocols for key assays used in the evaluation of (R)-VT104.

TEAD-YAPITAZ Reporter Gene Assay

This assay is fundamental for quantifying the ability of a compound to inhibit the transcriptional
activity of the TEAD-YAP/TAZ complex.

e Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified
Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1%
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penicillin-streptomycin.

o Transfection: Cells are seeded in 96-well plates and co-transfected with plasmids encoding
for a TEAD-responsive element driving the expression of a luciferase reporter gene, along
with plasmids for YAP/TAZ and TEAD.

o Compound Treatment: Following transfection, cells are treated with varying concentrations of
(R)-VT104 or a vehicle control (e.g., DMSO).

e Luminescence Measurement: After a 24-48 hour incubation period, a luciferase substrate
(e.g., luciferin) is added to the cells. The resulting luminescence, which is proportional to the
TEAD-YAP/TAZ transcriptional activity, is measured using a luminometer.

o Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the
compound concentration and fitting the data to a four-parameter logistic curve.

Cell Viability Assay

This assay assesses the effect of the compound on the proliferation and survival of cancer
cells.

o Cell Seeding: Cancer cell lines (e.g., NCI-H226) are seeded into 96-well plates at a
predetermined density and allowed to adhere overnight.

e Compound Incubation: Cells are treated with a serial dilution of (R)-VT104 for a period of 72
to 120 hours.

 Viability Assessment: A reagent such as CellTiter-Glo® is added, which lyses the cells and
generates a luminescent signal proportional to the amount of ATP present, an indicator of
metabolically active cells.

o Data Analysis: Luminescence is read on a plate reader, and the results are normalized to
vehicle-treated controls to determine the percentage of cell viability. The IC50 value is then
calculated.

In Vivo Xenograft Studies
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Animal models are critical for evaluating the anti-tumor efficacy of a drug candidate in a living
system.

e Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for these
studies.

e Tumor Implantation: Human cancer cells (e.g., NCI-H226) or fragments from a patient-
derived tumor (PDX model) are subcutaneously implanted into the flanks of the mice.

e Tumor Growth and Randomization: Tumors are allowed to grow to a specific size (e.g., 100-
200 mm?). The animals are then randomized into treatment and control groups.

e Drug Administration: (R)-VT104 is administered to the treatment group, typically via oral
gavage, at a specified dose and schedule (e.g., 100 mg/kg, BID). The control group receives
a vehicle.

o Efficacy Measurement: Tumor volume is measured regularly (e.g., twice weekly) using
calipers. Animal body weight is also monitored as an indicator of toxicity.

o Endpoint and Analysis: The study concludes when tumors in the control group reach a
predetermined size. Tumor Growth Inhibition (TGI) is calculated as the percentage difference
in the mean tumor volume between the treated and control groups.

Signaling Pathway and Experimental Workflow
Diagrams

Visual representations of the targeted pathway and experimental processes aid in conceptual
understanding.
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(R)-VT104 Intervention
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Caption: The Hippo Signaling Pathway and the inhibitory mechanism of (R)-VT104.
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Caption: Workflow for an in vivo tumor xenograft efficacy study.

¢ To cite this document: BenchChem. [Mechanism of Action: Targeting the TEAD-YAP/TAZ
Interface]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b6274960#early-stage-research-on-r-vt104-s-
therapeutic-potential]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b6274960#early-stage-research-on-r-vt104-s-therapeutic-potential
https://www.benchchem.com/product/b6274960#early-stage-research-on-r-vt104-s-therapeutic-potential
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b6274960?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6274960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

